3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a thiazepane ring, and a benzo[d]oxazol-2(3H)-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the formation of the thiazepane ring through cyclization reactions. The final step involves the coupling of the benzo[d]oxazol-2(3H)-one structure with the previously synthesized intermediates under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
Benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids: These compounds also feature the benzo[d][1,3]dioxole structure and have been synthesized for various biological applications.
Uniqueness
What sets 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-[2-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-20(12-23-15-3-1-2-4-16(15)28-21(23)25)22-8-7-19(29-10-9-22)14-5-6-17-18(11-14)27-13-26-17/h1-6,11,19H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEJUTYAGUWBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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